Zosuquidar is a compound of antineoplastic drug candidates currently under development. It is now in "Phase 3" of clinical tests in the United States. Its action mechanism consists of the inhibition of P-glycoproteins; other drugs with this mechanism include tariquidar and laniquidar.
Zosuquidar is a difluorocyclopropyl quinoline. Zosuquidar binds with high affinity to P-glycoprotein and inhibits P-glycoprotein-mediated multidrug resistance (MDR). P-glycoprotein, encoded by the MDR-1 gene, is a member of the ATP-binding cassette superfamily of transmembrane transporters and prevents the intracellular accumulation of many natural product-derived cytotoxic agents.
Zosuquidar Trihydrochloride
CAS No.: 167465-36-3
Cat. No.: VC0004035
Molecular Formula: C32H32ClF2N3O2
Molecular Weight: 564.1 g/mol
Purity: > 98%
* For research use only. Not for human or veterinary use.

CAS No. | 167465-36-3 |
---|---|
Molecular Formula | C32H32ClF2N3O2 |
Molecular Weight | 564.1 g/mol |
IUPAC Name | (2R)-1-[4-[(2S,4R)-3,3-difluoro-11-tetracyclo[10.4.0.02,4.05,10]hexadeca-1(16),5,7,9,12,14-hexaenyl]piperazin-1-yl]-3-quinolin-5-yloxypropan-2-ol;hydrochloride |
Standard InChI | InChI=1S/C32H31F2N3O2.ClH/c33-32(34)29-22-7-1-3-9-24(22)31(25-10-4-2-8-23(25)30(29)32)37-17-15-36(16-18-37)19-21(38)20-39-28-13-5-12-27-26(28)11-6-14-35-27;/h1-14,21,29-31,38H,15-20H2;1H/t21-,29-,30+,31?;/m1./s1 |
Standard InChI Key | VQJFFWJUYDGTQZ-MGUDINDMSA-N |
Isomeric SMILES | C1CN(CCN1C[C@H](COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5[C@H]6[C@H](C6(F)F)C7=CC=CC=C47.Cl |
SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl.Cl.Cl |
Canonical SMILES | C1CN(CCN1CC(COC2=CC=CC3=C2C=CC=N3)O)C4C5=CC=CC=C5C6C(C6(F)F)C7=CC=CC=C47.Cl |
Appearance | Yellow solid powder |
Chemical and Structural Properties
Molecular Composition
Zosuquidar trihydrochloride is a synthetic small molecule with the systematic name (αR)-4-[(1aα,6α,10bα)-1,1-difluoro-1,1a,6,10b-tetrahydrodibenzo[a,e]cyclopropa[c]cyclohepten-6-yl]-α-[(5-quinolinyloxy)methyl]-1-piperazineethanol trihydrochloride . Its structure features a dibenzocycloheptene core linked to a quinolinyloxymethyl-piperazine ethanol moiety, with three hydrochloride counterions enhancing solubility .
Table 1: Physicochemical Properties
Property | Value | Source |
---|---|---|
Molecular Formula | C₃₂H₃₄Cl₃F₂N₃O₂ · 3HCl | |
Molecular Weight | 636.99 g/mol | |
CAS Number | 167465-36-3 | |
Solubility (H₂O) | 5 mg/mL (7.85 mM) | |
Stability | Unstable in solution; use fresh |
The compound’s instability in aqueous media necessitates fresh preparation for in vitro studies . X-ray crystallography confirms its planar conformation, optimizing P-gp binding via hydrophobic interactions with transmembrane domains .
Mechanism of Action
P-Glycoprotein Inhibition
Zosuquidar competitively inhibits P-gp, an ATP-dependent efflux transporter overexpressed in MDR cancers. By binding to the drug-substrate pocket with higher affinity than chemotherapeutics like doxorubicin or paclitaxel , zosuquidar increases intracellular drug retention. In wild-type mice, coadministration with paclitaxel elevated brain paclitaxel concentrations by 5.6-fold, demonstrating blood-brain barrier penetration .
Selectivity Profile
Unlike first-generation inhibitors (e.g., verapamil), zosuquidar shows minimal interaction with MRP1, BCRP, or CYP450 enzymes at therapeutic doses . Dual fluorescence assays in natural killer cells revealed dose-dependent P-gp inhibition (EC₅₀ = 79 nM) without off-target effects .
Pharmacokinetics and Biodistribution
Absorption and Bioavailability
Oral administration achieves peak plasma concentrations (Cₘₐₓ) of 1.57 μM at 300 mg/m², with 85% bioavailability in humans . Intravenous dosing (640 mg/m²) yields a volume of distribution (Vd) of 12.4 L/kg, indicating extensive tissue penetration .
Table 2: Pharmacokinetic Parameters
Parameter | Oral (300 mg/m²) | IV (640 mg/m²) |
---|---|---|
Cₘₐₓ | 1.57 μM | 8.2 μM |
T₁/₂ | 6.8 h | 4.5 h |
AUC₀–∞ | 18.7 μM·h | 42.1 μM·h |
Protein Binding | 98% | 98% |
Clinical Efficacy and Trial Data
Phase I Studies
A dose-escalation trial (n=40) established 300 mg/m² orally every 12 hours as the MTD, with dose-limiting cerebellar toxicity (ataxia, hallucinations) at higher doses . P-gp inhibition in natural killer cells correlated with plasma concentrations (r=0.89, p<0.001) .
Phase III Outcomes in AML
The ECOG 3999 trial (n=449) randomized older AML patients to cytarabine/daunorubicin ± zosuquidar. Key results:
Subgroup analysis revealed P-gp(+) patients with poor-risk cytogenetics derived no benefit, suggesting coexisting resistance pathways .
Future Directions
While zosuquidar’s failure in AML underscores the limitations of P-gp monotherapy, ongoing trials explore its utility in:
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume